3-Chloro-4-methyl-2-thiophenecarbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

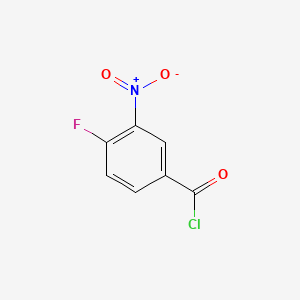

The compound of interest, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, is a chlorinated thiophene derivative. Thiophene derivatives are known for their utility in various chemical reactions and as precursors for the synthesis of conducting polymers, which are of significant interest in the field of electronics .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene involves new routes that could potentially be adapted for the synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride . Additionally, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride suggests a possible synthetic route for the target compound, as it shares a similar chlorinated thiophene structure .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic space group . This technique could be applied to determine the crystal structure of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For example, 3-chloro-1,2-benzisothiazolium chlorides react with activated methylene groups of ketones to form amino-benzo[b]thiophenes . This indicates that the chloro group in thiophene derivatives is reactive and can be involved in further chemical transformations. The reactivity of the chloro group in 3-Chloro-4-methyl-2-thiophenecarbonyl chloride could be explored in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . These methods can provide information on the functional groups present and the stability of the molecule, as seen in the characterization of 3-chlorobenzo[b]thiophene-2-carbonyl chloride . The same techniques could be employed to analyze the physical and chemical properties of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride.

Applications De Recherche Scientifique

Atmospheric and Environmental Implications

Research on chloromethanes, which are structurally similar to the compound of interest, has highlighted their role in atmospheric chemistry, including ozone depletion and global warming potential. These compounds, through atmospheric degradation, produce toxic degradation products like phosgene, highlighting the environmental risks associated with their use and release (Tsai, 2017).

Organic Synthesis and Materials Science

Studies on the reactivity of chloromethyl and halogenated compounds have demonstrated their importance in the synthesis of new chemical entities. For example, isomerization reactions involving chloromethyl compounds have been explored for creating structurally diverse molecules, which are critical in developing pharmaceuticals and advanced materials (Lisowski et al., 2010).

Advanced Oxidation Processes

The interaction of chlorinated compounds with advanced oxidation processes (AOPs) has been studied for environmental remediation purposes, such as the degradation of azo dyes in wastewater. These studies shed light on the potential of chlorinated thiophenes in environmental cleanup technologies (Yuan et al., 2011).

Spectroscopic and Structural Analysis

Investigations into the molecular structure and vibrational spectra of chlorinated thiophenes provide fundamental insights into their chemical behavior, which is crucial for their application in various scientific domains. Such studies are essential for understanding the electronic and photophysical properties of these compounds, facilitating their use in materials science and chemical synthesis (Han et al., 2018).

Safety and Hazards

The safety data sheet for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride indicates that it is for R&D use only and not for medicinal or household use . Specific hazard information is not available in the resources I have access to. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.

Propriétés

IUPAC Name |

3-chloro-4-methylthiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPNWMUXJSVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383232 |

Source

|

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

CAS RN |

690632-13-4 |

Source

|

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole](/img/structure/B1304097.png)

![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)